N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide
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Description
“N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide” is an organic compound that belongs to the chemical class of amides1. It is not intended for human or veterinary use and is for research use only2.
Molecular Structure Analysis
The molecular formula of this compound is C16H14N2O2S2. This indicates that it contains 16 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom. The molecular weight of the compound is 298.362.
Scientific Research Applications
Synthesis and Chemical Properties
A study by Raju et al. (2022) describes a method for the efficient synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives through a one-pot three-component synthesis. This method highlights the compound's role in facilitating environmentally friendly, high-yield chemical syntheses under mild conditions (Raju, Maram, Anitha, & Sreenivasulu, 2022).
Biological Activity
Li Zheng and W. Su (2005) investigated a series of new polysubstituted pyridine derivatives, including compounds related to N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide, for their agricultural bioactivity. Preliminary results indicated certain fungicidal and herbicidal activities, showcasing the potential of these compounds in agricultural applications (Zheng & Su, 2005).
Pharmacological Potential
While direct studies on N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide specifically were not found, research on similar compounds suggests a broad interest in their pharmacological properties. For example, Grimwood et al. (2011) explored 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine for its high affinity and selectivity towards κ-opioid receptors, suggesting potential therapeutic applications in depression and addiction disorders. This indicates the wider relevance of structurally similar compounds in pharmacology (Grimwood et al., 2011).
Antiprotozoal Agents
Ismail et al. (2004) synthesized dicationic imidazo[1,2-a]pyridines, demonstrating strong DNA affinities and significant in vitro and in vivo activities against protozoal infections. Though not directly related, this study underscores the potential of heterocyclic compounds, similar in structural motif to N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide, as antiprotozoal agents (Ismail et al., 2004).
properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-16(8-14-3-2-6-21-14)18-10-12-7-13(11-17-9-12)15-4-1-5-20-15/h1-7,9,11H,8,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKLVPJWYKONTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide |
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